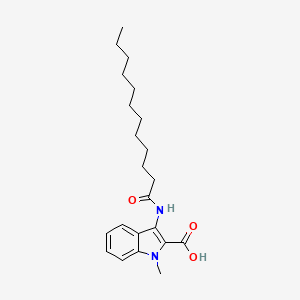
3-(Dodecanoylamino)-1-methyl-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dodecanoylamino)-1-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a dodecanoyl group attached to the amino group of the indole ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecanoylamino)-1-methyl-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methyl-1H-indole-2-carboxylic acid.
Acylation: The amino group of the indole is acylated with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is purified using column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-(Dodecanoylamino)-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the dodecanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the indole ring can be substituted with different functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 3-(dodecanoylamino)-1-methyl-1H-indole-2-methanol.
Substitution: Formation of halogenated or alkylated indole derivatives.
科学的研究の応用
3-(Dodecanoylamino)-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Dodecanoylamino)-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The dodecanoyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact molecular pathways involved depend on the specific biological context and the target of interest.
類似化合物との比較
Similar Compounds
- N-dodecanoyl-L-alanine
- N-dodecanoyl-L-leucine
- N-dodecanoyl-L-valine
- N-dodecanoyl-L-phenylalanine
- N-dodecanoyl-L-proline
Uniqueness
3-(Dodecanoylamino)-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both the indole ring and the dodecanoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The indole ring is known for its ability to interact with biological targets, while the dodecanoyl group enhances the compound’s lipophilicity and stability.
特性
CAS番号 |
872593-20-9 |
|---|---|
分子式 |
C22H32N2O3 |
分子量 |
372.5 g/mol |
IUPAC名 |
3-(dodecanoylamino)-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C22H32N2O3/c1-3-4-5-6-7-8-9-10-11-16-19(25)23-20-17-14-12-13-15-18(17)24(2)21(20)22(26)27/h12-15H,3-11,16H2,1-2H3,(H,23,25)(H,26,27) |
InChIキー |
YIPTUTVWVGUNDS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NC1=C(N(C2=CC=CC=C21)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)
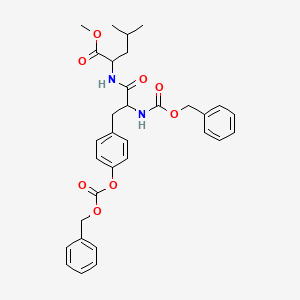
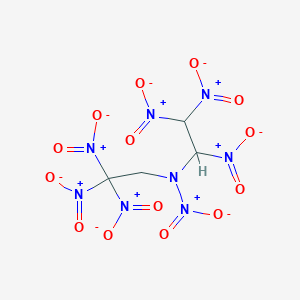
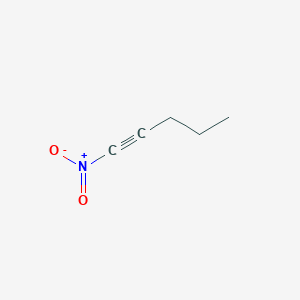
![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)
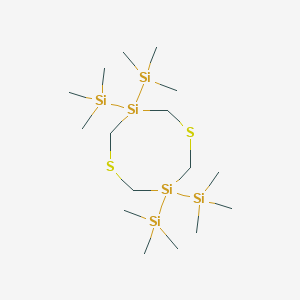
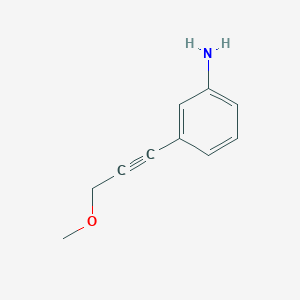


![N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14177971.png)

![1,1'-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene}](/img/structure/B14177978.png)

